molecular formula C12H16O3 B8301246 Methyl 4-hydroxy-3-(2-methylpropyl)benzoate

Methyl 4-hydroxy-3-(2-methylpropyl)benzoate

Cat. No. B8301246
M. Wt: 208.25 g/mol
InChI Key: XWUDZXSDVCPCNO-UHFFFAOYSA-N
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Patent
US07786165B2

Procedure details

Methyl 3-bromo-4-hydroxy-5-(2-methylprop-2-en-1-yl)benzoate (5.0 g, 24.2 mmol) and 10% palladium-carbon (50% water-containing product, 1.5 g) were added to a mixed solvent of tetrahydrofuran (70 mL) and methanol (70 mL), and the mixture was stirred under a hydrogen atmosphere at room temperature for 5 hr. The catalyst was filtered off, and the filtrate was concentrated to give the title compound (4.8 g, yield 95%) as colorless needle crystals.
Name
Methyl 3-bromo-4-hydroxy-5-(2-methylprop-2-en-1-yl)benzoate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([CH2:13][C:14]([CH3:16])=[CH2:15])[C:11]=1[OH:12])[C:5]([O:7][CH3:8])=[O:6].O1CCCC1>[C].[Pd].CO>[OH:12][C:11]1[CH:2]=[CH:3][C:4]([C:5]([O:7][CH3:8])=[O:6])=[CH:9][C:10]=1[CH2:13][CH:14]([CH3:16])[CH3:15] |f:2.3|

Inputs

Step One
Name
Methyl 3-bromo-4-hydroxy-5-(2-methylprop-2-en-1-yl)benzoate
Quantity
5 g
Type
reactant
Smiles
BrC=1C=C(C(=O)OC)C=C(C1O)CC(=C)C
Name
Quantity
70 mL
Type
reactant
Smiles
O1CCCC1
Name
palladium-carbon
Quantity
1.5 g
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
70 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred under a hydrogen atmosphere at room temperature for 5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
OC1=C(C=C(C(=O)OC)C=C1)CC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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